molecular formula C22H41NO2 B1623673 4-Oleoylmorpholine CAS No. 5299-52-5

4-Oleoylmorpholine

Cat. No. B1623673
CAS RN: 5299-52-5
M. Wt: 351.6 g/mol
InChI Key: RZLQCNYCMRDLBA-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of 4-Oleoylmorpholine involves the reaction between oleic acid (OA) and morpholine. The kinetics of this process have been studied in a semibatch reactor system. The reaction is zero order in morpholine, first order in OA, and overall first order at temperatures ≥140°C. At lower temperatures, the reaction deviates from elementary kinetics. The formation of 4-Oleoylmorpholine is achievable with high OA conversions, and excess morpholine can be removed via rotary evaporation .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the development of bioactive molecules with less toxicity, including the synthesis of derivatives such as thiomorpholine, which involves nucleophilic substitution reactions. These derivatives have been investigated for their antimicrobial activity, demonstrating potential applications in therapeutic contexts (D. Kardile & N. Kalyane, 2010).

Material Science and Organic Electronics

In the field of material science and organic electronics, derivatives of phenanthroline, including modifications like 4,7-bisphenyl-1,10-phenanthroline, have been studied. These compounds are promising for their application in organic light-emitting diodes (OLEDs) due to their large electron mobility and high thermal stability (Zhengyang Bin et al., 2020).

Electrochemistry and Corrosion Science

Amine derivatives, including 4-(2-aminoethyl)-morpholine oleate, have been analyzed for their effects on electrode reactions, specifically on iron in sulphuric acid solutions. These compounds have shown to retard hydrogen evolution and iron ionization electrode processes (T. Szauer & Z. Klenowicz, 1975).

Quantum Dot Synthesis

The use of N-oleoylmorpholine as a solvent in the synthesis of quantum dots, specifically for the fabrication of CdSexS1−x alloyed quantum dots, has been explored. This research highlights the potential of using such solvents in creating materials with varied emission colors and high photoluminescent quantum yield (Binbin Wang et al., 2012).

Organic Synthesis and Catalysis

The application of alpha,alpha-dimethylmorpholinone-containing chiral ketone catalysts in asymmetric epoxidation of olefins has been studied. This demonstrates the potential of morpholine derivatives in catalysis, achieving high enantiomeric excess in specific reactions (O. A. Wong et al., 2009).

properties

IUPAC Name

(Z)-1-morpholin-4-yloctadec-9-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h9-10H,2-8,11-21H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLQCNYCMRDLBA-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036053
Record name 4-Oleoylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oleoylmorpholine

CAS RN

5299-52-5
Record name Oleoylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5299-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Oleoylmorpholine
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Record name 4-Oleoylmorpholine
Source EPA DSSTox
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Record name 4-oleoylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Jordi, S Khera, K Roland, L Jiang… - … of Pharmaceutical and …, 2018 - Elsevier
The advent of single-use bioprocess systems used for the delivery, storage or manufacture of biopharmaceuticals has introduced a new potential source for extractables and leachables …
Number of citations: 28 www.sciencedirect.com

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